5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine

Catalog No.
S1795493
CAS No.
105528-25-4
M.F
C80H90N8O8
M. Wt
1291.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyan...

CAS Number

105528-25-4

Product Name

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine

IUPAC Name

5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene

Molecular Formula

C80H90N8O8

Molecular Weight

1291.64

InChI

InChI=1S/C80H90N8O8/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4/h25-40H,9-24,41-48H2,1-8H3,(H2,81,82,83,84,85,86,87,88)

SMILES

CCCCOC1=C2C=CC=CC2=C(C3=C4NC(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)N8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is a synthetic compound belonging to the naphthalocyanine class of dyes. It is characterized by a complex molecular structure that includes eight butoxy groups attached to a naphthalocyanine core. The molecular formula for this compound is C80H88N8O8, and it has a high dye content, typically around 95% . The compound is notable for its distinctive optical properties, with a maximum absorption wavelength (λmax) of approximately 867 nm, which places it in the near-infrared region of the electromagnetic spectrum .

The mechanism of action of OBNc depends on the specific application. Here are some potential scenarios:

  • Light Absorption: In photovoltaics, OBNc absorbs light, exciting electrons and promoting their transfer to other components in the solar cell, ultimately generating electricity.
  • Fluorescence: When excited by light, OBNc might emit light at a longer wavelength (fluorescence), which can be useful for bioimaging applications.

Here are some areas where OBNc is being explored in scientific research:

  • Light absorption properties

    OBNc absorbs light strongly across a wide range of the visible spectrum. This property makes it a potential candidate for applications in solar cells, photodetectors, and light-emitting devices [].

  • Organic photovoltaics

    Researchers are investigating OBNc for its potential use in organic solar cells. Organic solar cells are lightweight and flexible, making them suitable for various applications. OBNc's light absorption properties and ability to transport electrical charge are being studied in this context [].

  • Photocatalysis

    Photocatalysis is a process where light is used to drive chemical reactions. OBNc is being explored as a photocatalyst for hydrogen production from water. Splitting water into hydrogen and oxygen using sunlight is a promising approach for clean energy generation [].

The chemical reactivity of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine is largely dictated by its structure. The presence of multiple butoxy groups enhances solubility in organic solvents and may influence its interactions with metal ions. For instance, the copper(II) derivative of this compound has been synthesized and studied for its coordination chemistry . The reactions typically involve coordination with various metal ions or interactions with other organic compounds to form complexes.

Research into the biological activity of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine suggests potential applications in photodynamic therapy (PDT). This compound can generate reactive oxygen species upon light activation, which can be utilized to target and destroy cancer cells . Additionally, studies indicate that its derivatives may exhibit antimicrobial properties and could be explored for use in drug delivery systems due to their ability to penetrate biological membranes effectively .

The synthesis of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the naphthalocyanine core followed by alkylation with butanol or butyl halides to introduce the butoxy groups. The process may require specific catalysts and solvents to optimize yield and purity .

5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine finds applications in various fields:

  • Dyes and Pigments: Used as a dye in textiles and plastics due to its vibrant color and stability.
  • Photodynamic Therapy: Investigated for use in cancer treatment due to its ability to generate singlet oxygen upon light exposure.
  • Solar Energy Conversion: Potential applications in photovoltaic devices as a light-harvesting material.
  • Sensors: Utilized in chemical sensors due to its optical properties that can change in response to environmental conditions .

Interaction studies involving 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine have focused on its behavior in biological systems and its interaction with metal ions. These studies reveal that the compound can form stable complexes with various metals such as copper(II), which can alter its electronic properties and enhance its photodynamic efficacy . Additionally, research indicates that the compound's interaction with cellular components may facilitate drug delivery mechanisms through endocytosis.

Several compounds share structural similarities with 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Copper(II) 2-(n-butyl)-naphthalocyanineContains n-butyl groups instead of butoxyLower solubility compared to octabutoxy derivative
Zinc(II) 5-(t-butyl)-2-(naphthalen-1-yl)thiazoleThiazole ring additionExhibits different photophysical properties
Aluminum(III) phthalocyaninePhthalocyanine core without long alkyl chainsMore commonly used in commercial applications

The uniqueness of 5,9,14,18,23,27,32,36-Octabutoxy-2,3-naphthalocyanine lies in its extensive butoxy substitutions which enhance solubility and modify its optical characteristics compared to other naphthalocyanines and phthalocyanines. This makes it particularly suitable for specialized applications such as photodynamic therapy and advanced materials science.

The molecular architecture of 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine exhibits a distinctive macrocyclic framework characterized by four naphthalene units linked through nitrogen atoms in a highly conjugated system. The compound features twenty-four potential substituent sites distributed across three distinct locations labeled as alpha, beta, and gamma positions within the naphthalocyanine macrocycle. The eight butoxy substituents are exclusively positioned at the alpha positions, specifically at the 5, 9, 14, 18, 23, 27, 32, and 36 positions of the macrocyclic structure.

The butoxy substituents significantly influence the molecular conformation and electronic properties of the naphthalocyanine core. Each butoxy group consists of a four-carbon aliphatic chain terminated with an oxygen atom that forms a covalent bond with the aromatic framework. This substitution pattern results in enhanced solubility in organic solvents such as dichloromethane and chloroform, while maintaining the characteristic near-infrared absorption properties.

The SMILES notation for this compound reveals the complex connectivity pattern: CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=NC8=NC(=NC9=NC(=N4)C1=C(C2=CC=CC=C2C(=C19)OCCCC)OCCCC)C1=C(C2=CC=CC=C2C(=C18)OCCCC)OCCCC)[N-]5)OCCCC)OCCCC)OCCCC. This notation demonstrates the systematic arrangement of the octabutoxy substituents around the central naphthalocyanine framework.

Molecular PropertyValue
Molecular FormulaC80H90N8O8
Molecular Weight1291.62 g/mol
Absorption Maximum867 nm
Dye Content95%
Melting Point303°C

The electronic structure analysis reveals that the presence of eight alkoxy substituents in the alpha positions results in a red-shifted absorption wavelength compared to unsubstituted naphthalocyanines. This basic substitution pattern yields the characteristic near-infrared absorbance at approximately 864 nanometers, making these compounds particularly attractive for applications requiring deep tissue penetration capabilities.

XLogP3

21.1

Dates

Modify: 2024-04-14

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